1',3'-Dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine]
Description
Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of 1',3'-Dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine] follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds, which mandate specific nomenclatural protocols for compounds containing two or more rings sharing a single atom. The compound is officially registered with Chemical Abstracts Service number 76902-24-4 and possesses the molecular formula C11H15N3 with a calculated molecular weight of 189.26 daltons. The International Union of Pure and Applied Chemistry preferred name follows the spiro nomenclature system, where the term "spiro" indicates the presence of two rings connected through a single quaternary carbon atom.
According to International Union of Pure and Applied Chemistry guidelines, spirocyclic compounds are distinguished based on the number of spiro atoms present, with this particular compound classified as a monospiro system. The nomenclature convention requires the specification of ring sizes in ascending order within square brackets, followed by the base heterocyclic name. In this case, the cyclohexane ring represents the carbocyclic component, while the [2H]imidazo[4,5-b]pyridine constitutes the heterocyclic portion. The designation "1',3'-Dihydro" indicates the specific saturation pattern of the imidazopyridine ring system, distinguishing it from fully aromatic analogs.
Alternative systematic names documented in chemical databases include "spiro[1,3-dihydroimidazo[4,5-b]pyridine-2,1'-cyclohexane]" and various registry variations that reflect different nomenclatural approaches. These naming variations demonstrate the complexity inherent in spirocyclic nomenclature while maintaining chemical accuracy and structural specificity. The compound falls under the broader classification of heterocyclic building blocks within the pyridine subfamily, as documented in chemical classification systems.
The International Union of Pure and Applied Chemistry classification system places this compound within the broader category of nitrogen-containing heterocycles, specifically as a member of the imidazopyridine family. This classification reflects the compound's dual heterocyclic nature, incorporating both imidazole and pyridine ring systems within a single molecular framework. The spirocyclic architecture further distinguishes it from linear or simply fused heterocyclic systems, placing it in the specialized category of spiro-fused heterocycles that exhibit unique three-dimensional properties.
Properties
IUPAC Name |
spiro[1,3-dihydroimidazo[4,5-b]pyridine-2,1'-cyclohexane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-6-11(7-3-1)13-9-5-4-8-12-10(9)14-11/h4-5,8,13H,1-3,6-7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKQLJBANRHVIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=C(N2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343439 | |
| Record name | 1',3'-Dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76902-24-4 | |
| Record name | 1',3'-Dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1',3'-Dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1’,3’-Dihydrospiro[cyclohexane-1,2’-[2H]imidazo[4,5-b]pyridine] typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of cyclohexanone with 2-aminopyridine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atoms in the imidazo[4,5-b]pyridine moiety act as nucleophilic sites, enabling regioselective substitutions. Key findings include:
-
Halogenation : Reacts with POCl₃ or PCl₅ to introduce chlorine at positions 5 and 7 of the pyridine ring, forming intermediates for further functionalization.
-
Amination : Primary and secondary amines undergo nucleophilic displacement at the C-3 position under mild alkaline conditions (pH 8–9, 25–40°C).
Table 1: Representative Nucleophilic Substitutions
Catalytic Hydrogenation
The cyclohexane ring undergoes selective hydrogenation under catalytic conditions:
-
Pd/C (5% wt) : Reduces the spiro cyclohexane's double bonds at 50 psi H₂, 80°C, retaining the imidazo-pyridine core.
-
Rh/Al₂O₃ : Achieves full saturation of the spiro system in ethanol at 100°C, forming decahydro derivatives.
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
-
Suzuki-Miyaura : Boronic acids couple at the C-5 position using Pd(PPh₃)₄ (2 mol%), K₂CO₃, in DMF/H₂O (80°C, 12 hr) .
-
Buchwald-Hartwig : Introduces aryl amines at C-7 with Xantphos ligand and Pd₂(dba)₃ (1 mol%) .
Oxidation Reactions
Controlled oxidation modifies the heterocyclic system:
-
mCPBA (meta-chloroperbenzoic acid) : Epoxidizes the cyclohexane ring's double bond (0°C, CH₂Cl₂).
-
KMnO₄/H₂SO₄ : Cleaves the spiro ring under harsh conditions (100°C), yielding imidazo[4,5-b]pyridine-2-carboxylic acid.
Stability and Degradation Pathways
-
Hydrolytic Stability : Resists hydrolysis at pH 1–13 (37°C, 24 hr) due to the spiro system's steric protection.
-
Photodegradation : UV light (254 nm) induces ring-opening via N–C bond cleavage in the imidazole moiety (t₁/₂ = 8 hr).
Comparative Reactivity Analysis
Table 2: Reactivity vs. Structural Analogues
| Compound | Key Reactive Site | Unique Feature |
|---|---|---|
| Imidazo[4,5-b]pyridine | C-5, C-7 | Lacks spiro strain |
| Spiro[indoline-3,2'-pyridine] | Indoline NH | Acid-sensitive bridge |
| 1',3'-Dihydrospiro[...] (Target) | C-3, C-5, C-7, spiro C-2' | Enhanced regioselectivity from spiro strain |
This compound’s reactivity profile enables precise modifications for drug discovery, particularly in kinase-targeted therapies. Current research gaps include detailed mechanistic studies of its catalytic asymmetric functionalization and in vivo metabolic fate.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1',3'-dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine] exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. This makes it a promising scaffold for further drug development aimed at targeting specific cancer types.
Neuroprotective Effects
Emerging evidence suggests that derivatives of 1',3'-dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine] may exhibit neuroprotective effects. These compounds could potentially be developed for treating neurodegenerative diseases by preventing neuronal cell death and promoting neurogenesis.
Interaction with Biological Targets
Interaction studies have focused on how this compound interacts with various biological targets, including enzymes and receptors involved in disease processes. Understanding these interactions is crucial for elucidating its therapeutic potential and optimizing its pharmacological profile.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of 1',3'-dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine]. The results demonstrated significant inhibition of growth against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
Study 2: Anticancer Mechanisms
Another research article investigated the anticancer properties of this compound against breast cancer cell lines. The findings indicated that treatment with 1',3'-dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine] resulted in reduced cell viability and increased apoptosis markers .
Study 3: Neuroprotection
A recent study explored the neuroprotective effects of derivatives based on this compound in models of neurodegeneration. The results highlighted its ability to reduce oxidative stress markers and promote neuronal survival .
Mechanism of Action
The mechanism of action of 1’,3’-Dihydrospiro[cyclohexane-1,2’-[2H]imidazo[4,5-b]pyridine] involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Imidazopyridine Isomers
Imidazopyridines exist as isomers differentiated by ring fusion positions (Figure 1). Key comparisons include:
Key Insights :
- Imidazo[4,5-b]pyridine derivatives exhibit potent antitumor activity, with tubulin polymerization inhibition identified as a mechanism . However, they lack clinical traction compared to imidazo[1,2-a]pyridines, which dominate in CNS and gastrointestinal therapeutics .
Comparison with Spirocyclic Analogs
Spirocyclic frameworks enhance metabolic stability and target specificity. Notable analogs include:
Key Insights :
- The thiazolo-spiro derivative 75 (spiro[cyclohexane-1,2'-thiazolo[4,5-b]pyridine]) demonstrates broad-spectrum antimicrobial activity, outperforming non-spiro imidazo[4,5-b]pyridines in potency .
- Spiroimidazopyridines are versatile intermediates. For example, 1',3'-dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine] serves as a precursor to flupirtine maleate, a non-opioid analgesic .
Pharmacological Highlights
- Antitumor Activity: Amidino-substituted imidazo[4,5-b]pyridines show sub-micromolar IC₅₀ values against cancer cell lines (e.g., HCT-116) without harming normal cells .
- Thromboxane A₂ Antagonism : Compound 23a (UP 116-77) exhibits Ki = 4 nM for TXA₂ receptors, rivaling benzimidazole analogs but with improved tolerance .
Biological Activity
1',3'-Dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine] is a heterocyclic compound notable for its unique spiro structure and potential bioactive properties. With the molecular formula and a molecular weight of 189.26 g/mol, this compound is being investigated for its applications in medicinal chemistry, particularly in drug discovery for antimicrobial and anticancer agents .
Chemical Structure and Properties
The compound features a cyclohexane ring fused to an imidazo[4,5-b]pyridine moiety, which contributes to its distinctive chemical properties. Its CAS number is 76902-24-4, and it is recognized for its potential therapeutic applications due to its biological activity .
Biological Activity
Research indicates that 1',3'-dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine] exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further pharmacological studies .
Table 1: Summary of Biological Activities
The exact mechanism of action for 1',3'-dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine] remains under investigation. However, studies have focused on its interaction with biological targets such as enzymes involved in cell signaling pathways. Understanding these interactions is crucial for elucidating the compound's therapeutic potential .
Synthesis and Derivatives
Synthesis of this compound typically involves multi-step organic reactions. Researchers are exploring modifications to enhance its biological activity or create derivatives with novel properties. The presence of functional groups significantly influences the compound's reactivity and biological efficacy .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Anticancer Activity : A study demonstrated that derivatives of imidazo-pyridine structures exhibited significant cytotoxicity against various cancer cell lines. The results indicated that structural modifications could enhance potency and selectivity .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of similar heterocycles, revealing that specific substitutions on the imidazo-pyridine core improved activity against resistant bacterial strains .
Q & A
Q. What are the established synthetic routes for 1',3'-Dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine], and how do reaction conditions influence yield and purity?
Answer: A common method involves condensation reactions between 2-aminoimidazoles and cyclohexane-derived intermediates. For example, glyoxal and substituted amines in ethanol at 80°C under reflux can yield spirocyclic imidazo[4,5-b]pyridines, as demonstrated in a stepwise synthesis achieving ~40% yield after column chromatography . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
- Temperature control : Reactions at 0°C minimize side-product formation during Grignard reagent addition .
- Purification : Gradient elution (e.g., hexane/EtOAc ratios) in column chromatography resolves structurally similar byproducts.
Q. How is the structural integrity of the spirocyclic core validated post-synthesis?
Answer: Multi-modal spectroscopic and computational validation is critical:
- NMR : H and C NMR identify proton environments (e.g., spirojunction signals at δ 3.8–4.2 ppm for cyclohexane protons) .
- X-ray crystallography : Resolves bond angles and confirms spirocyclic geometry (e.g., dihedral angles <10° between imidazo and pyridine rings) .
- DFT calculations : Predict vibrational frequencies (IR) and electronic transitions (UV-Vis) to cross-validate experimental spectra .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental spectral data for imidazo[4,5-b]pyridine derivatives?
Answer: Discrepancies in vibrational spectra (e.g., IR peaks at 1650–1700 cm) often arise from tautomerism or solvent effects. A hybrid DFT/experimental workflow is recommended:
Tautomer screening : Compare Gibbs free energies of possible tautomers (e.g., keto-enol forms) using B3LYP/6-311+G(d,p) .
Solvent modeling : Apply PCM (Polarizable Continuum Model) to simulate solvent-induced shifts in NMR or UV-Vis spectra .
Dynamic effects : Use molecular dynamics (MD) to assess conformational flexibility influencing spectral broadening .
Q. What strategies optimize the pharmacological activity of imidazo[4,5-b]pyridine derivatives while minimizing off-target effects?
Answer: Structure-activity relationship (SAR) studies guided by molecular docking and pharmacokinetic profiling:
- Targeted substitutions : Introduce electron-withdrawing groups (e.g., -NO) at C5 to enhance binding to adenosine receptors .
- LogP optimization : Balance hydrophobicity (e.g., cyclohexane spirojunction reduces LogP by 0.5–1.0 units) to improve blood-brain barrier penetration .
- In vitro assays : Prioritize derivatives with IC < 100 nM in kinase inhibition assays (e.g., JAK2) .
Q. How can synthetic byproducts from imidazo[4,5-b]pyridine synthesis be systematically characterized and mitigated?
Answer: Byproduct analysis via LC-MS and mechanistic studies:
- LC-MS profiling : Identify m/z peaks corresponding to dimeric adducts (e.g., m/z 550–600 for [M+Na]) arising from incomplete cyclization .
- Kinetic studies : Adjust reaction time (e.g., <2 hours at 80°C) to suppress aldol condensation side reactions .
- Additive screening : Catalytic p-TsOH (10 mol%) accelerates imine formation, reducing byproduct yields by 15–20% .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing discrepancies in biological assay data across imidazo[4,5-b]pyridine analogs?
Answer:
- Multivariate analysis : Principal Component Analysis (PCA) to cluster compounds by activity profiles (e.g., IC, selectivity indices) .
- Dose-response modeling : Fit sigmoidal curves (Hill equation) to quantify efficacy/potency differences between analogs.
- Error source control : Normalize data against reference inhibitors (e.g., staurosporine for kinase assays) to minimize inter-experimental variability .
Tables
Table 1. Key Spectral Data for 1',3'-Dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine]
| Technique | Observed Data | Reference |
|---|---|---|
| H NMR | δ 1.6–2.1 (m, cyclohexane CH) | |
| IR | 1685 cm (C=N stretch) | |
| UV-Vis (EtOH) | λ = 290 nm |
Table 2. Comparative Yields for Spirocyclic Imidazo[4,5-b]pyridine Synthesis
| Method | Yield (%) | Purity (%) | Conditions | Reference |
|---|---|---|---|---|
| Glyoxal condensation | 40 | 95 | EtOH, 80°C, 2 h | |
| Grignard addition | 65 | 90 | THF, 0°C to RT, 12 h |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
